

Structural Elucidation and Reactivity Profiling: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Chloro-2-(ethoxymethyl)-4-nitrobenzene
CAS No.:	1097789-94-0
Cat. No.:	B1454243

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Executive Summary & Molecular Architecture

This guide provides a comprehensive structural analysis of **1-Chloro-2-(ethoxymethyl)-4-nitrobenzene**, a critical intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds. Unlike simple chloronitrobenzenes, the presence of the ortho-benzylic ether moiety introduces unique steric and electronic vectors that influence both its stability and downstream reactivity (e.g., S_NAr displacements or reduction pathways).

Structural Identity

- IUPAC Name: **1-Chloro-2-(ethoxymethyl)-4-nitrobenzene**
- Molecular Formula: C₉H₁₀ClNO₃
- Molecular Weight: 215.63 g/mol [1]
- Core Scaffold: Trisubstituted benzene ring (1,2,4-substitution pattern).

Electronic & Steric Analysis

The molecule features three distinct functional domains competing for electronic density:

- Nitro Group (C4): A strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I). It significantly deactivates the ring toward electrophilic attack but activates the C1-Chlorine bond for nucleophilic aromatic substitution (S_NAr).
- Chlorine Atom (C1): A weak deactivator. While it offers induction (-I), its position para to the nitro group creates a "push-pull" system, making the C1 site highly electrophilic.
- Ethoxymethyl Group (C2): This is the distinguishing feature. Unlike a direct alkoxy attachment, the methylene bridge (-CH₂-) insulates the oxygen lone pairs from the aromatic ring, preventing direct resonance donation (+R). However, it provides steric bulk ortho to the chlorine, potentially modulating the rate of substitution reactions at C1.

Synthetic Context & Impurity Profiling

To accurately analyze the compound, one must understand its genesis. The primary synthetic route dictates the impurity profile expected during QC.

Synthesis Pathway (Graphviz Visualization)

The synthesis typically proceeds via radical chlorination of 2-chloro-4-nitrotoluene followed by Williamson ether synthesis.

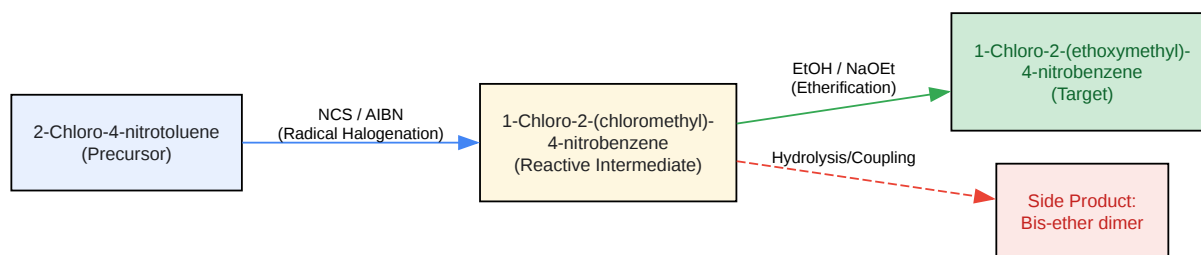


Figure 1: Synthetic route and potential impurity origin.

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Critical Impurities

- Hydrolysis Product: 2-chloro-5-nitrobenzyl alcohol (arising from moisture during etherification).
- Over-Alkylation: If the precursor was dichlorinated, acetal formation may occur.
- Regioisomers: Unlikely if starting from pure 2-chloro-4-nitrotoluene, but trace 4-chloro-2-nitrotoluene derivatives are possible.

Spectroscopic Fingerprinting

This section details the expected spectral data required to confirm identity.^{[2][3]} Note: Values are predicted based on chem-informatics principles and increments from standard benzyl ether derivatives.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the primary validation tool. The molecule lacks symmetry, resulting in three distinct aromatic signals.

Table 1: Predicted ¹H NMR Shifts (CDCl₃, 400 MHz)

Position	Group	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
Ar-H3	Aromatic	8.35	Doublet (d)	1H	J3,5 ~ 2.5	Meta to nitro, ortho to benzylic ether. Deshielded by NO ₂ .
Ar-H5	Aromatic	8.15	dd	1H	J5,6 ~ 8.5, J5,3 ~ 2.5	Ortho to nitro. Deshielded.
Ar-H6	Aromatic	7.55	Doublet (d)	1H	J6,5 ~ 8.5	Ortho to Cl. Shielded relative to H3/H5. [4]
CH2-Ar	Benzylic	4.65	Singlet (s)	2H	-	Deshielded by aromatic ring and oxygen.
O-CH2	Ether	3.65	Quartet (q)	2H	J ~ 7.0	Methylene of ethyl group.
CH3	Methyl	1.28	Triplet (t)	3H	J ~ 7.0	Methyl of ethyl group.

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI is recommended due to the nitro group's polarity, though EI is standard for GC-MS.
- Molecular Ion: [M]⁺ at m/z 215 (35Cl) and 217 (37Cl) in a 3:1 ratio.

- Fragmentation Pattern:
 - Loss of Ethoxy radical (-OEt): $m/z \sim 170$.
 - Loss of NO₂: $m/z \sim 169$.
 - Diagnostic Peak: The tropylium ion derivative formed after Cl loss is often suppressed by the nitro group, but benzyl cation formation ($m/z \sim 170$) is prominent.

Analytical Method Development (HPLC)

For purity analysis, a reverse-phase method is required. The nitro group provides strong UV absorption, making UV-Vis detection highly sensitive.

Chromatographic Protocol

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).
- Mobile Phase B: Acetonitrile (ACN).
- Wavelength: 254 nm (aromatic) and 280 nm (nitro-specific).
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)
 - 2-15 min: 10% \rightarrow 90% B (Linear ramp)
 - 15-20 min: 90% B (Wash)

QC Decision Matrix (Graphviz)

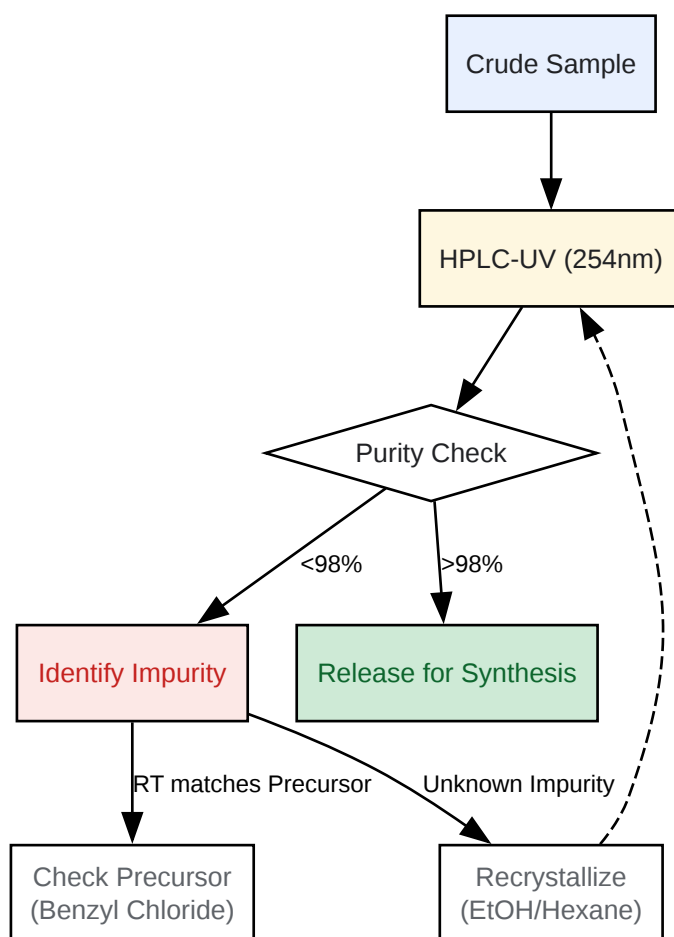


Figure 2: Quality Control Decision Matrix

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Reactivity & Stability Profile

Understanding the reactivity is crucial for handling and storage.

SNAr Susceptibility

The C1-Chlorine is activated by the para-nitro group. However, the ortho-ethoxymethyl group exerts a steric penalty.

- Reaction: Displacement of Cl with amines (e.g., morpholine, aniline).
- Kinetics: Expect reaction rates to be 2-5x slower than 1-chloro-4-nitrobenzene due to the steric bulk of the -CH₂OEt group hindering the approach of the nucleophile.

Ether Stability

The benzylic ether is generally stable under basic conditions (e.g., K_2CO_3 in DMF). However, it is acid-labile.

- Risk: Exposure to strong Lewis acids (BBr_3) or Brønsted acids (HBr) will cleave the ether, reverting it to the benzyl alcohol or bromide.
- Storage: Store under inert atmosphere (N_2) to prevent oxidation of the benzylic position, although the electron-deficient ring makes this less likely than in electron-rich systems.

References

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